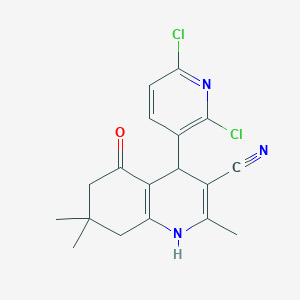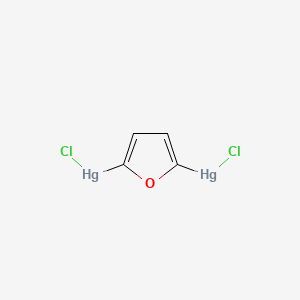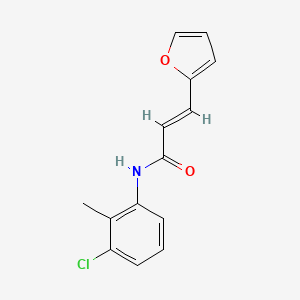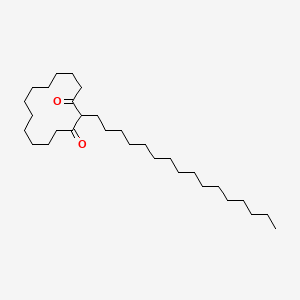
1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate is a chemical compound with the molecular formula C9H12N4O3S2 and a molecular weight of 288.349 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
The synthesis of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate typically involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide . The optimal ratio of reagents and monitoring methods have been developed to increase the yield and reduce the reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and various halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include halogenated thiadiazole derivatives .
Aplicaciones Científicas De Investigación
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiadiazole derivatives have shown potential as therapeutic agents with anticancer, antiviral, neuroprotective, and cardioprotective activities . In industry, these compounds are used in the development of insecticides, herbicides, and fungicides .
Mecanismo De Acción
The mechanism of action of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate can be compared with other thiadiazole derivatives such as 3,5-diiodo-1,2,4-thiadiazole and 3,5-dibromo-1,2,4-thiadiazole . These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The unique properties of 3,5-Diamino-1,2,4-thiadiazole p-toluenesulfonate make it a valuable compound for various applications .
Propiedades
Número CAS |
5380-27-8 |
|---|---|
Fórmula molecular |
C9H12N4O3S2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;1,2,4-thiadiazole-3,5-diamine |
InChI |
InChI=1S/C7H8O3S.C2H4N4S/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-5-2(4)7-6-1/h2-5H,1H3,(H,8,9,10);(H4,3,4,5,6) |
Clave InChI |
FXQDQNMVXPFVQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)

![[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)

![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)

![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)

